molecular formula C11H16N2O B13125899 N-(pentan-3-yl)picolinamide

N-(pentan-3-yl)picolinamide

Cat. No.: B13125899
M. Wt: 192.26 g/mol
InChI Key: WWMKGAKZPDDVQQ-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)picolinamide: is an organic compound with the molecular formula C11H16N2O It is a derivative of picolinamide, where the amide nitrogen is substituted with a pentan-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-3-yl)picolinamide typically involves the reaction of picolinamide with an appropriate alkylating agent. One common method is the reaction of picolinamide with pentan-3-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(pentan-3-yl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(pentan-3-yl)picolinamide is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors. They can inhibit specific enzymes involved in metabolic pathways, making them useful in drug discovery and development .

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antifungal, antibacterial, or anticancer activities, making them candidates for pharmaceutical development .

Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of various fine chemicals and agrochemicals. Its role as a building block in organic synthesis makes it valuable for producing a wide range of products .

Mechanism of Action

The mechanism of action of N-(pentan-3-yl)picolinamide involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound targets the cytochrome bc1 complex, inhibiting its function and disrupting the fungal cell’s energy production. This leads to the inhibition of fungal growth and proliferation . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .

Comparison with Similar Compounds

Uniqueness: N-(pentan-3-yl)picolinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The pentan-3-yl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-pentan-3-ylpyridine-2-carboxamide

InChI

InChI=1S/C11H16N2O/c1-3-9(4-2)13-11(14)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3,(H,13,14)

InChI Key

WWMKGAKZPDDVQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(=O)C1=CC=CC=N1

Origin of Product

United States

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